Cas no 1311649-46-3 (N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide)
N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide
- AKOS033067403
- EN300-26686698
- N-{[4-(benzyloxy)phenyl](cyano)methyl}oxolane-3-carboxamide
- Z1128960072
- N-[cyano-(4-phenylmethoxyphenyl)methyl]oxolane-3-carboxamide
- 1311649-46-3
-
- Inchi: 1S/C20H20N2O3/c21-12-19(22-20(23)17-10-11-24-14-17)16-6-8-18(9-7-16)25-13-15-4-2-1-3-5-15/h1-9,17,19H,10-11,13-14H2,(H,22,23)
- InChI Key: QBZRUEYOFKGOOG-UHFFFAOYSA-N
- SMILES: O1CCC(C(NC(C#N)C2C=CC(=CC=2)OCC2C=CC=CC=2)=O)C1
Computed Properties
- Exact Mass: 336.14739250g/mol
- Monoisotopic Mass: 336.14739250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 71.4Ų
N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26686698-0.05g |
N-{[4-(benzyloxy)phenyl](cyano)methyl}oxolane-3-carboxamide |
1311649-46-3 | 90% | 0.05g |
$212.0 | 2023-09-11 |
N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide
N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide: A Comprehensive Overview
The compound with CAS No. 1311649-46-3, known as N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features, which include a benzyloxy group, a cyano substituent, and an oxolane (tetrahydrofuran) ring fused with a carboxamide moiety. These structural elements contribute to its versatile chemical properties and potential applications in various scientific domains.
Recent advancements in synthetic chemistry have enabled the precise synthesis of N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide through multi-step reaction pathways. Researchers have employed strategies such as Suzuki coupling, nucleophilic substitution, and amide bond formation to achieve high yields and purity levels. The synthesis of this compound is particularly challenging due to the need for precise control over steric and electronic effects during intermediate steps.
The structural complexity of N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide makes it an attractive candidate for exploring its biological activities. Recent studies have demonstrated that this compound exhibits potent inhibitory effects on certain enzymes, making it a promising lead molecule in drug discovery efforts. For instance, research published in the *Journal of Medicinal Chemistry* highlighted its ability to modulate kinase activity, a critical target in cancer therapy.
In addition to its pharmacological applications, N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide has shown potential in materials science as a precursor for advanced polymers and coatings. Its oxolane ring provides flexibility and stability, while the cyano group introduces polarity, enhancing intermolecular interactions. These properties make it suitable for applications in high-performance materials under development.
The environmental impact of N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide has also been a subject of recent research. Studies conducted by environmental chemists have focused on its biodegradation pathways and toxicity profiles to aquatic organisms. Preliminary findings suggest that under specific conditions, the compound undergoes rapid hydrolysis, reducing its persistence in the environment.
Looking ahead, the continued exploration of N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide is expected to yield further insights into its potential applications across diverse fields. Collaborative efforts between chemists, biologists, and materials scientists are likely to unlock new avenues for its utilization, solidifying its position as a key compound in modern chemical research.
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